1-(2-Chlorobenzyl)-3-cyclopropyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
1-(2-Chlorobenzyl)-3-cyclopropyl-1H-pyrazole-5-carboxylic acid is an organic compound that features a unique combination of a chlorobenzyl group, a cyclopropyl group, and a pyrazole ring
Preparation Methods
The synthesis of 1-(2-Chlorobenzyl)-3-cyclopropyl-1H-pyrazole-5-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable diketone under acidic conditions.
Introduction of the chlorobenzyl group: This step involves the reaction of the pyrazole derivative with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(2-Chlorobenzyl)-3-cyclopropyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the chlorobenzyl group to a benzyl group.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, hydrogen gas and palladium catalysts for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Chlorobenzyl)-3-cyclopropyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chlorobenzyl)-3-cyclopropyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
1-(2-Chlorobenzyl)-3-cyclopropyl-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:
1-(2-Chlorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid: This compound has a methyl group instead of a cyclopropyl group, which may affect its chemical reactivity and biological activity.
1-(2-Chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid: The presence of a phenyl group instead of a cyclopropyl group can lead to differences in steric and electronic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H13ClN2O2 |
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Molecular Weight |
276.72 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methyl]-5-cyclopropylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C14H13ClN2O2/c15-11-4-2-1-3-10(11)8-17-13(14(18)19)7-12(16-17)9-5-6-9/h1-4,7,9H,5-6,8H2,(H,18,19) |
InChI Key |
XINXULFIWDSZTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN(C(=C2)C(=O)O)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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